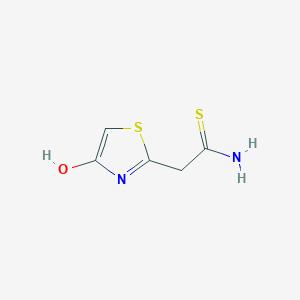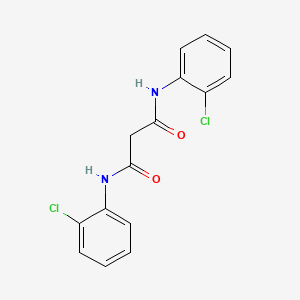![molecular formula C10H5ClN2O B1347961 4-Chlorobenzofuro[3,2-d]pyrimidine CAS No. 39876-88-5](/img/structure/B1347961.png)
4-Chlorobenzofuro[3,2-d]pyrimidine
Overview
Description
4-Chlorobenzofuro[3,2-d]pyrimidine is a chemical compound with the CAS Number 39876-88-5 . It has a molecular weight of 204.62 . The IUPAC name for this compound is 4-chloro1benzofuro[3,2-d]pyrimidine . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chlorobenzofuro[3,2-d]pyrimidine is 1S/C10H5ClN2O/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5H . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
As per the available data, 2-substituted 4-chlorobenzofuro pyrimidine reacts with hydrazine hydrate to give the corresponding hydrazides . Further treatment of hydrazides with ethyl acetoacetate, ethyl cyanoacetate, and acetyl acetone affords 4-pyrazolyl benzofuro pyrimidines .Physical And Chemical Properties Analysis
4-Chlorobenzofuro[3,2-d]pyrimidine is a solid at room temperature . It has a boiling point of 146°C . The compound has a molecular weight of 204.62 .Scientific Research Applications
Basic Properties
4-Chlorobenzofuro[3,2-d]pyrimidine is a solid compound with the molecular formula C10H5ClN2O and a molecular weight of 204.62 . It appears as a white to yellow to green powder or crystal .
Storage and Safety
This compound should be stored in an inert atmosphere at temperatures between 2-8°C . . The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 .
3. Potential Use in Organic Light Emitting Diodes (OLEDs) There is a study that mentions the use of a similar compound, benzo[4,5]furo[3,2-d]pyrimidine, as a host for blue phosphorescent organic light-emitting diodes (PhOLEDs) . While this is not directly about 4-Chlorobenzofuro[3,2-d]pyrimidine, it suggests potential applications in the field of OLED technology.
Anticancer Activity
Pyrimidine derivatives have been studied for their anticancer activity . Although the specific compound 4-Chlorobenzofuro[3,2-d]pyrimidine is not mentioned, this suggests a potential area of research given its pyrimidine structure.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or fumes, washing hands and face thoroughly after handling, and wearing protective gloves and eye protection .
properties
IUPAC Name |
4-chloro-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRHSRPOYMSBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346063 | |
| Record name | 4-chlorobenzofuro[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzofuro[3,2-d]pyrimidine | |
CAS RN |
39876-88-5 | |
| Record name | 4-chlorobenzofuro[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1347899.png)
![methyl (E)-3-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenoate](/img/structure/B1347917.png)




![4-Chloro-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B1347994.png)
![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B1348013.png)
![3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]-2-buten-1-one](/img/structure/B1348016.png)


![N-[2-nitro-2-(phenylsulfonyl)vinyl]-3-(trifluoromethyl)aniline](/img/structure/B1348033.png)
